molecular formula C19H22O2 B3047956 Mesityl 2,4,6-trimethylbenzoate CAS No. 1504-38-7

Mesityl 2,4,6-trimethylbenzoate

Cat. No.: B3047956
CAS No.: 1504-38-7
M. Wt: 282.4 g/mol
InChI Key: FAWKUOSTOPFSTA-UHFFFAOYSA-N
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Description

Mesityl 2,4,6-trimethylbenzoate, also known as mesitylene-2,4,6-tricarboxylate or mesitylbenzoate, is a chemical compound with the molecular formula C19H22O2 . It is an ester, which is formed by the reaction of mesitylene (1,3,5-trimethylbenzene) with methanol and benzoic acid.


Synthesis Analysis

The synthesis of this compound involves the reaction of mesitylene (1,3,5-trimethylbenzene) with methanol and benzoic acid. The synthesis reference can be found in The Journal of Organic Chemistry, 49, p. 1712, 1984 .


Molecular Structure Analysis

The molecular formula of this compound is C19H22O2 . The average mass is 282.377 Da and the monoisotopic mass is 282.161987 Da .

Relevant Papers One relevant paper is “Mesitylated trityl radicals, a platform for doublet emission: symmetry breaking, charge-transfer states and conjugated polymers” published in Nature Communications . The paper reports a defect-free synthetic methodology via mesityl substitution at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical. These materials reveal a number of novel optoelectronic properties .

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis of 2,4,6-Trimethylbenzoic Acid : This study demonstrates the synthesis of 2,4,6-trimethylbenzoic acid by carboxylating mesitylene in a carbon dioxide-AlCl3 system, achieving a high yield under optimized conditions (Zang Yangling, 2007).
  • Grignard Reaction Analysis : Research on the reaction of 2,4,6-trimethylbenzophenone with phenyl-MgBr in tetrahydrofuran revealed the formation of a ketyl radical, suggesting an electron-transfer mechanism in the Grignard reaction (M. Ōkubo, 1975).

Organometallic Chemistry and Coordination Compounds

  • Copper(I) Imidazol-2-ylidene Complexes : Utilization of pyridine N-functionalized carbene ligands for the isolation and structural characterization of copper(I) imidazol-2-ylidene complexes, where one variant involves mesityl groups (A. A. D. Tulloch et al., 2001).

Molecular Structures and Spectroscopy

  • Molecular Structure of Co-Crystals : Investigation of the molecular structure of 3,5-dimethylpyrazole–2,4,6-trimethylbenzoic acid co-crystals, highlighting the interaction through hydrogen bonds and the standard geometries of the pyrazole rings (C. Foces-Foces et al., 1996).
  • Vibrational Spectra and Functional Analysis : Detailed analysis of the vibrational spectra and molecular structure of mesityl chloride, including insights into intermolecular bonding and stability (V. Balachandran & K. Parimala, 2012).

Photoinitiated Polymerization

  • Study of Photoinitiated Radical Polymerization : Exploration of the early steps in photoinitiated radical polymerization of certain photoinitiators, including 2,4,6-trimethylbenzoin, using femtosecond pump-probe experiments and DFT calculations (T. Wolf et al., 2012).

Catalysis and Chemical Reactions

  • C-H Bond Activation in N-heterocyclic Carbene Complexes : Research on the C-H bond activation in N-heterocyclic carbene complexes of ruthenium with IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), providing insights into the thermodynamics and kinetics of these reactions (Rodolphe Jazzar et al., 2002).

Properties

IUPAC Name

(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-11-7-13(3)17(14(4)8-11)19(20)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWKUOSTOPFSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343510
Record name Mesityl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-38-7
Record name Mesityl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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